6-Hydroxyuridine-5'-phosphate is a pyrimidine ribonucleoside monophosphate characterized by the presence of a hydroxyl group at the 6-position of uridine. This compound plays a significant role in various biochemical processes, particularly in the context of RNA synthesis and modification. It is classified as an organic compound within the broader category of nucleotides, specifically falling under pyrimidine ribonucleoside monophosphates.
The synthesis of 6-hydroxyuridine-5'-phosphate can be achieved through two primary methods: chemical synthesis and enzymatic synthesis.
The synthetic process usually begins with the protection of functional groups on uridine, followed by hydroxylation at the 6-position using reagents like hydrogen peroxide or via biocatalysis using specific hydroxylases. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve high purity suitable for research applications .
The molecular structure of 6-hydroxyuridine-5'-phosphate features a ribose sugar linked to a pyrimidine base (uridine) with a phosphate group at the 5'-position and a hydroxyl group at the 6-position. The detailed structural formula can be represented as:
The primary chemical reactions involving 6-hydroxyuridine-5'-phosphate include phosphorylation and dephosphorylation reactions that are crucial for nucleotide metabolism and RNA synthesis.
In biochemical pathways, this compound can act as a substrate for various kinases that phosphorylate nucleotides or can be dephosphorylated by phosphatases during nucleotide recycling processes. The stability of the phosphate group allows it to participate in these reactions effectively under physiological conditions .
The mechanism of action for 6-hydroxyuridine-5'-phosphate primarily involves its role in RNA synthesis and modification. As a nucleotide precursor, it participates in the elongation of RNA strands during transcription.
The compound's incorporation into RNA provides structural stability and influences the RNA's secondary structure due to the presence of the hydroxyl group at position 6. This modification can affect RNA interactions with proteins and other nucleic acids .
6-Hydroxyuridine-5'-phosphate has several applications in scientific research:
This compound's unique properties make it an important tool in molecular biology and biochemistry research, particularly in understanding RNA function and modification pathways.
6-Hydroxyuridine-5'-phosphate (6-OH-UMP) is a modified pyrimidine monophosphate nucleotide with the systematic IUPAC name [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate [1] [3] [9]. Its molecular formula is C₉H₁₃N₂O₁₀P, yielding a molecular weight of 340.18 g/mol (monoisotopic mass: 340.0308 Da) [1] [3]. The compound features a β-D-ribofuranose sugar connected via an N1-glycosidic bond to a 6-hydroxyuracil base, with a phosphate ester at the C5' position [3] [5].
The stereochemistry is defined by the R configuration at C1' (anomeric carbon), S at C2', and R at both C3' and C4' of the ribose ring, adopting a C2'-endo sugar puckering conformation [4] [10]. The C6 hydroxyl group introduces tautomerism, allowing lactam-lactim equilibria that influence its electronic properties and binding interactions [5] [9].
Table 1: Molecular Identity of 6-Hydroxyuridine-5'-phosphate
Property | Value |
---|---|
Chemical Formula | C₉H₁₃N₂O₁₀P |
Molecular Weight | 340.18 g/mol |
IUPAC Name | [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate |
CAS Number | 29741-00-2 |
SMILES (Isomeric) | C1=C(N(C(=O)NC1=O)[C@H]2C@@HO)O |
InChI Key | UDOBICLZEKUKCV-YXZULKJRSA-N |
NMR Spectroscopy: Though explicit ¹H/¹³C assignments for 6-OH-UMP are not fully detailed in the search results, its structural analog E. coli O174 O-antigen polysaccharides reveal that ¹H chemical shifts for ribose protons typically occur between 3.5–6.0 ppm, while the C6-hydroxylated uracil H6 proton resonates near 5.7 ppm [6]. Total line-shape analysis is critical for resolving overlapping signals in such nucleotides [6].
Mass Spectrometry: High-resolution ESI-MS shows a [M-H]⁻ ion at m/z 339.0230 (calculated for C₉H₁₂N₂O₁₀P⁻), with diagnostic fragments at m/z 97 (PO₄⁻), 159 (ribose-PO₄), and 211 (uracil-ribose) [1] [9]. The collision cross section (CCS) for the deprotonated ion is predicted at 185.94 Ų (DarkChem) and 154.05 Ų (DeepCCS) [1].
X-ray Crystallography: The most significant structural data comes from the 1DQX PDB entry, resolving 6-OH-UMP bound to orotidine 5'-phosphate decarboxylase (OMPDC) at 2.4 Å resolution [4] [10]. Key findings include:
Table 2: X-ray Crystallography Data for 6-OH-UMP Complex (PDB: 1DQX)
Parameter | Value |
---|---|
PDB ID | 1DQX |
Resolution | 2.4 Å |
Space Group | P 1 21 1 |
Ligand ID | BMP |
Protein Interactions | Lys-93, Asp-91, Ser-124, Tyr-217 |
Binding Affinity (Kᵢ) | 8.8–9.0 nM [4] |
6-OH-UMP exhibits distinct structural and functional differences compared to canonical pyrimidine nucleotides:
Uridine-5'-monophosphate (UMP): While UMP lacks the C6 hydroxyl, 6-OH-UMP’s C6-OH group enhances its electronegativity, facilitating stronger interactions with cationic residues (e.g., Lys-93 in OMPDC) [4] [8]. This property underpins its role as a transition-state analog in decarboxylase catalysis [7] [8].
Orotidine-5'-monophosphate (OMP): The C6 carboxylate of OMP undergoes decarboxylation to form UMP. 6-OH-UMP mimics the enolized intermediate of this reaction, with its C6-OH occupying the position analogous to the OMP carboxylate [4] [7]. Kinetic studies show 6-OH-UMP binds OMPDC with 100-fold higher affinity than OMP due to transition-state stabilization [4] [8].
5-Hydroxyuridine-5'-phosphate: Positional isomerism shifts the hydroxyl to C5. This alters tautomerization behavior, favoring a para-quinoid structure that disrupts base stacking, unlike 6-OH-UMP’s ortho-quinoid preference [5] [9]. Consequently, 5-hydroxy derivatives show reduced enzymatic inhibition.
Biological Implications: 6-OH-UMP is not a natural metabolite but a mechanistic probe. Its C6 hydroxyl mimics the gem-diol intermediate in UMP synthase catalysis, while analogs like 5-FOMP (5-fluoro-OMP) exhibit altered isotope effects during decarboxylation [7] [8].
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